
N-(2-aminopropyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-aminopropyl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a 2-aminopropyl and N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminopropyl)-N-methylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methyl-2-aminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminopropyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-aminopropyl)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-aminopropyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminopropyl)-N-methylbenzamide
- N-(2-aminopropyl)-N-methylacetamide
- N-(2-aminopropyl)-N-methylbenzenesulfonamide
Uniqueness
N-(2-aminopropyl)-N-methylmethanesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in enzyme inhibition, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H14N2O2S |
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Molecular Weight |
166.24 g/mol |
IUPAC Name |
N-(2-aminopropyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-5(6)4-7(2)10(3,8)9/h5H,4,6H2,1-3H3 |
InChI Key |
HIXKBVWWKBUSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)S(=O)(=O)C)N |
Origin of Product |
United States |
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